molecular formula C21H20N2O3S2 B2741072 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1798024-61-9

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2741072
CAS No.: 1798024-61-9
M. Wt: 412.52
InChI Key: VVGSZCSSZRJDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a thiophene core substituted with a hydroxyphenylmethyl group and a methylsulfanylphenyl moiety linked via an ethanediamide bridge.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-17-10-11-18(28-17)19(24)14-6-3-2-4-7-14/h2-12,19,24H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGSZCSSZRJDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiophene ring. . The resulting thiophene derivative is then subjected to further functionalization to introduce the hydroxy(phenyl)methyl and methylthio groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring and its functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain kinases or modulate receptor activity, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Target Compound:

  • Core : Thiophene ring (5-membered, sulfur-containing heterocycle).
  • Substituents :
    • 5-position: Hydroxyphenylmethyl group (–CH(C₆H₅)OH).
    • N-linked ethanediamide bridge (–N–C(O)–C(O)–N–).
    • Terminal group: 3-(methylsulfanyl)phenyl (–C₆H₄–SMe).

Analog 1: N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (EP 2 881 393 B1)

  • Core : Thiophene-2-carboxamide.
  • Substituents :
    • Methoxybenzyl groups (–CH₂–C₆H₄–OMe) at both termini.
    • Pentamethylene spacer (–(CH₂)₅–).
  • Key Difference : Lacks the hydroxyphenyl and methylsulfanyl groups but includes methoxybenzyl substituents, which enhance lipophilicity .

Analog 2: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (Arab J Chem, 2020)

  • Core : 1,3,4-Oxadiazole-thiazole hybrid.
  • Substituents :
    • Sulfanyl (–S–) linker.
    • Substituted phenyl groups.

Physicochemical Properties

Property Target Compound Analog 1 (EP 2 881 393 B1) Analog 2 (Arab J Chem, 2020)
Molecular Weight ~430–450 g/mol (estimated) ~550–600 g/mol ~350–400 g/mol
Polarity Moderate (due to –OH and –SMe) Low (methoxy groups) Moderate (amide and sulfanyl)
Solubility Likely polar aprotic solvents Lipophilic solvents (e.g., THF) Polar solvents (e.g., DMF)

Notes:

  • The hydroxyphenyl group in the target compound may enhance aqueous solubility compared to Analog 1’s methoxybenzyl groups.
  • The methylsulfanyl (–SMe) group introduces mild electron-donating effects, contrasting with Analog 2’s sulfanyl linker, which may act as a leaving group .

Target Compound (Hypothetical Route):

Thiophene Functionalization : Introduce hydroxyphenylmethyl group via Friedel-Crafts alkylation or nucleophilic substitution.

Amide Bridge Formation : React with ethanedioyl dichloride to form the diamide linkage.

Terminal Group Coupling : Attach 3-(methylsulfanyl)aniline via carbodiimide-mediated coupling.

Biological Activity

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide, a thiophene derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H19N3O3S2
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 2330307-12-3

The biological activity of thiophene derivatives, including the compound , is often attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Induction of Apoptosis : Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through pathways involving phosphatidylserine externalization and caspase activation .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in tumorigenesis, disrupting cancer cell proliferation and survival .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells .

Anti-Cancer Activity

Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Acute Lymphoblastic Leukemia (ALL) : The compound exhibited potent cytotoxicity against the CCRF-CEM cell line, with mechanisms involving mitochondrial depolarization and apoptosis induction .
  • Solid Tumors : Research indicates that related thiophene compounds have shown efficacy against lung (A549) and liver (HepG2) cancer cell lines with IC50 values indicating effective doses in the low micromolar range .

Other Therapeutic Effects

In addition to anti-cancer properties, thiophene derivatives have been explored for:

  • Anti-inflammatory Activity : Compounds have been reported to modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal strains, suggesting applications in infectious disease management.

Case Studies and Research Findings

  • Cytotoxicity Study : A study screened over 1300 compounds and identified a novel thiophene derivative that induced significant cell death in ALL cells after 48 hours of treatment. The study utilized differential nuclear staining to assess cytotoxic effects and confirmed apoptosis through flow cytometry analysis .
  • Molecular Docking Studies : Research involving molecular docking has shown that thiophene derivatives bind effectively to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Mechanism of Action
Anti-CancerCCRF-CEM (ALL)Low MicromolarApoptosis induction
Anti-CancerHepG24.37 ± 0.7Kinase inhibition
Anti-CancerA5498.03 ± 0.5ROS generation
Anti-inflammatoryVariousN/AModulation of inflammatory pathways
AntimicrobialVariousN/ADisruption of microbial cell integrity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.